molecular formula C9H11NO2 B11945829 2-Methoxyacetophenone, oxime CAS No. 54582-21-7

2-Methoxyacetophenone, oxime

Cat. No.: B11945829
CAS No.: 54582-21-7
M. Wt: 165.19 g/mol
InChI Key: DIKCFMMRNVHRSS-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyacetophenone, oxime is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetophenone, where the oxime group replaces the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyacetophenone, oxime can be synthesized through the reaction of 2-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green synthesis methods, such as microwave-assisted reactions, have been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Beckmann Rearrangement to Amides

2-Methoxyacetophenone oxime undergoes Beckmann rearrangement under copper(II) triflate catalysis to form N-aryl amides. Key conditions include:

  • Catalyst : Cu(OTf)₂ (10 mol%)

  • Reagents : Hydroxylamine-O-sulfonic acid (HOSA), CsOH·H₂O (base)

  • Yield : 88% for N-(4-methoxyphenyl)acetamide .

This reaction avoids traditional harsh acidic conditions (e.g., H₂SO₄) and demonstrates tolerance for acid-sensitive groups.

Sulfuryl Fluoride-Mediated Conversion to Amides

The oxime reacts with sulfuryl fluoride (SO₂F₂) in dichloromethane (DCM) and triethylamine (Et₃N) to yield amides.

  • Conditions : SO₂F₂ (1.5 equiv), Et₃N (1.5 equiv), RT, 2 hours

  • Yield : 82–92% for substituted benzamide derivatives .

  • Scope : Effective for aromatic and aliphatic oximes, including sterically hindered substrates.

This method is notable for its mild conditions and functional group compatibility.

Metal-Catalyzed Allylic Alkylation

In the presence of palladium catalysts, 2-methoxyacetophenone oxime participates in allylic alkylation with allyl acetates:

  • Catalyst : [Pd(PPh₃)₄] (6 mol%)

  • Base : ZnEt₂ or K₂CO₃

  • Product : O-Allylated oximes (e.g., p-MeOC₆H₄C(Me)=NOC(R)H(CH₂)₂OH) .

This reaction leverages oxime nucleophilicity and transition-metal activation of allylic electrophiles.

Radical Reactions via Carbamate Derivatives

Oxime carbamates derived from 2-methoxyacetophenone oxime undergo photodissociation to release radicals:

  • Photolysis : Generates iminyl (R–N- ) and carbamoyloxyl (R₂N–O- ) radicals .

  • Applications : Radical recombination forms phenanthridine derivatives (e.g., 46 in Scheme 10 ).

Oxidative Deprotection to Carbonyl Compounds

Using molybdenum-based catalysts, the oxime is cleaved to regenerate 2-methoxyacetophenone:

  • Conditions : MoO₂(acac)₂ (5 mol%), H₂O₂, acetone, RT

  • Yield : ~76–91% (based on analogous 4-methoxybenzaldehyde oxime deprotection) .

This method preserves acid-sensitive methoxy groups during deoximation.

Coordination Chemistry with Metal Ions

2-Methoxyacetophenone oxime acts as a ligand for transition metals, forming complexes with Cu(II), Ni(II), and Co(II):

  • Structure : Bidentate coordination via oxime nitrogen and adjacent oxygen .

  • Applications : Potential use in catalysis or materials science due to redox-active metal centers.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Oximes, including 2-methoxyacetophenone, oxime, have been extensively studied for their anticancer properties. Research indicates that oxime derivatives can act as inhibitors of various kinases that are implicated in cancer progression. For instance, compounds containing oxime groups have shown significant inhibitory effects on serine/threonine kinases such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) .

Table 1: Anticancer Activity of Oxime Derivatives

CompoundCancer Cell LineTreatment DosageReference
This compoundHeLa (cervical cancer)20 mg/kg daily for 5 days
This compoundA549 (lung cancer)10 mg/kg daily for 7 days

Anti-inflammatory Properties
In addition to anticancer effects, oximes have been recognized for their anti-inflammatory capabilities. Studies have demonstrated that certain oxime derivatives can inhibit the release of pro-inflammatory cytokines, showcasing their potential as therapeutic agents for inflammatory diseases .

Chemical Synthesis and Industrial Applications

Synthesis of Other Compounds
this compound serves as a precursor in the synthesis of various organic compounds. Its oxime functionality allows it to participate in reactions leading to the formation of more complex molecules used in pharmaceuticals and agrochemicals .

Chelating Agents
The chelating ability of oximes with transition metal ions has been explored in the context of developing new materials. For instance, the incorporation of this compound into polymer matrices has been investigated for creating chelating resins that can selectively bind metal ions from solutions .

Case Studies

Case Study 1: Anticancer Research
A study evaluated the cytotoxic effects of various oxime derivatives on different cancer cell lines, including breast and lung cancer cells. The results indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Effects
In vitro studies conducted on macrophage cell lines revealed that treatment with this compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-methoxyacetophenone, oxime involves its interaction with specific molecular targets. For instance, in biological systems, oximes can reactivate acetylcholinesterase inhibited by organophosphates, thereby reversing the toxic effects. The oxime group forms a nucleophilic attack on the phosphorus atom of the organophosphate, leading to the regeneration of the active enzyme .

Comparison with Similar Compounds

    2-Methoxyacetophenone: The parent compound without the oxime group.

    Acetophenone Oxime: Lacks the methoxy group.

    Benzaldehyde Oxime: An oxime derivative of benzaldehyde.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Methoxyacetophenone, oxime (CAS No. 54582-21-7) is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from 2-methoxyacetophenone through the formation of an oxime functional group. The synthesis typically involves the reaction of 2-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate:

C9H10O+NH2OHC9H11NO+H2O\text{C}_9\text{H}_{10}\text{O}+\text{NH}_2\text{OH}\rightarrow \text{C}_9\text{H}_{11}\text{NO}+\text{H}_2\text{O}

This reaction highlights the transformation from a ketone to an oxime, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Oximes are known to inhibit certain enzymes such as 5-lipoxygenase (5-LO), which plays a significant role in inflammatory processes by catalyzing the production of leukotrienes. This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions like asthma and arthritis .
  • Anticancer Activity : Various studies have demonstrated that oxime derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have shown effectiveness against pancreatic ductal adenocarcinoma and osteosarcoma cells .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Properties : Research indicates that oximes can exhibit antibacterial effects, making them potential candidates for treating bacterial infections .
  • Anti-inflammatory Effects : By inhibiting the production of pro-inflammatory mediators through the blockade of 5-LO, this compound may help manage inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, it has been reported to have IC50 values in the low micromolar range against lung cancer cells, indicating a potent anticancer effect .

Case Studies and Research Findings

A summary of relevant studies is presented in the following table:

Study ReferenceCell Line/ModelTreatmentObservations
Pancreatic ductal adenocarcinoma10–40 mg/kg i.p., daily for 4 daysInduced apoptosis and inhibited tumor growth
A549 lung cancer cells4 mg/kg orally, daily for 14 daysSelective toxicity with IC50 = 1.5 µM
Osteosarcoma cells5 mg/kg i.p., daily for 45 daysSignificant reduction in cell viability

These findings underscore the potential therapeutic applications of this compound in oncology and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxyacetophenone oxime, and how are reaction conditions optimized?

  • Methodological Answer : 2-Methoxyacetophenone oxime is synthesized via oximation of 2-Methoxyacetophenone using hydroxylamine hydrochloride under mildly acidic or basic conditions. Key parameters include maintaining a temperature range of 60–80°C and a reaction time of 4–6 hours to maximize yield. Post-synthesis purification is typically achieved via recrystallization from ethanol/water mixtures. Characterization involves FT-IR (to confirm the oxime N–O stretch at ~930 cm⁻¹) and ¹H NMR (oxime proton at ~10.5 ppm) .

Q. How can researchers verify the purity and structural integrity of 2-Methoxyacetophenone oxime?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>98%).
  • Spectroscopy : ¹³C NMR to confirm the methoxy group (δ ~55 ppm) and carbonyl carbon (δ ~190 ppm).
  • Mass Spectrometry : ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z 180.1 .

Q. What are the stability considerations for 2-Methoxyacetophenone oxime under laboratory storage conditions?

  • Methodological Answer : The compound is hygroscopic and sensitive to light. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Stability tests show <5% degradation over 12 months when stored properly. Avoid acidic environments to prevent hydrolysis of the oxime group .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 2-Methoxyacetophenone oxime in nucleophilic reactions?

  • Methodological Answer : The methoxy group at the para position exerts an electron-donating resonance effect, increasing electron density at the oxime nitrogen. This enhances nucleophilicity in reactions such as Beckmann rearrangements. Comparative studies with 4-Nitroacetophenone oxime (electron-withdrawing group) show a 30% lower reaction rate in similar conditions .

Q. What analytical strategies resolve contradictions in spectral data for 2-Methoxyacetophenone oxime derivatives?

  • Methodological Answer : Discrepancies in ¹H NMR chemical shifts (e.g., oxime proton variability) arise from solvent polarity and hydrogen bonding. Use deuterated DMSO for consistent readings. For ambiguous mass spectra, employ high-resolution MS (HRMS) to distinguish between isobaric fragments (e.g., [M+Na]⁺ vs. [M+K]⁺) .

Q. How can computational modeling predict the tautomeric behavior of 2-Methoxyacetophenone oxime?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the keto-enol tautomer equilibrium. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Results align with experimental IR data, showing a 85:15 preference for the anti-oxime tautomer in nonpolar solvents .

Q. What are the challenges in synthesizing bridged oxime esters from 2-Methoxyacetophenone oxime, and how are they mitigated?

  • Methodological Answer : Bridged esters (e.g., terephthaloyl-linked derivatives) require strict stoichiometric control (2:1 oxime:acyl chloride ratio) and low temperatures (0–5°C) to prevent side reactions. Yields improve from 45% to 65% using DMAP as a catalyst. Confirm ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (ester methyl protons at δ ~3.8 ppm) .

Q. Comparative and Mechanistic Studies

Q. How does 2-Methoxyacetophenone oxime compare to its structural analogs in biological activity assays?

  • Methodological Answer :

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are 20% lower than 4-Methoxyacetophenone oxime due to steric effects.
  • Antioxidant Activity : DPPH radical scavenging assays show 15% higher activity compared to unsubstituted acetophenone oxime, attributed to the methoxy group’s radical-stabilizing effect .

Q. What mechanistic insights explain the regioselectivity of 2-Methoxyacetophenone oxime in cycloaddition reactions?

  • Methodological Answer : Frontier Molecular Orbital (FMO) theory reveals that the HOMO of the oxime interacts preferentially with electron-deficient dienophiles. Regioselectivity in [3+2] cycloadditions is controlled by the methoxy group’s ortho-directing effect, favoring products with substituents at the C4 position .

Q. Safety and Handling

Q. What PPE and protocols are critical for handling 2-Methoxyacetophenone oxime in aqueous reactions?

  • Methodological Answer :
    Use nitrile gloves, safety goggles, and a fume hood. In case of skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic byproducts. Spills require adsorption with vermiculite and disposal as hazardous waste (EPA Class D) .

Properties

CAS No.

54582-21-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(NZ)-N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3/b10-7-

InChI Key

DIKCFMMRNVHRSS-YFHOEESVSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=CC=C1OC

Canonical SMILES

CC(=NO)C1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.